molecular formula C12H16N2O B13217050 N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B13217050
M. Wt: 204.27 g/mol
InChI Key: JLBQKJXQPPFPJI-UHFFFAOYSA-N
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Description

N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1307585-11-0) is a chiral organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a scaffold of significant interest in medicinal chemistry due to its presence in various natural products and pharmacologically active synthetic analogs . The THIQ core structure is frequently explored in drug discovery for its versatility and potential to interact with diverse biological targets. Research into tetrahydroisoquinoline-3-carboxamide derivatives has shown their relevance in developing potent and selective ligands for neurological targets. For instance, structurally related compounds have been investigated as highly potent and selective kappa opioid receptor (KOR) antagonists, which are of interest for treating central nervous system (CNS) disorders such as anxiety, depression, and addiction . Furthermore, the tetrahydroisoquinoline-3-carboxylic acid moiety serves as a constrained amino acid building block in peptidomimetics and the design of enzyme inhibitors . This compound is intended for research and development applications only, specifically in areas such as pharmaceutical chemistry, biochemistry, and medicinal chemistry as a building block or reference standard. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C12H16N2O/c1-2-13-12(15)11-7-9-5-3-4-6-10(9)8-14-11/h3-6,11,14H,2,7-8H2,1H3,(H,13,15)

InChI Key

JLBQKJXQPPFPJI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a tetrahydroisoquinoline derivative, a class of bicyclic organic compounds featuring a fused isoquinoline and piperidine structure. It has an ethyl group at the nitrogen atom and a carboxamide functional group at the 3-position of the tetrahydroisoquinoline ring, with stereochemistry at the 3-position being critical for its biological activity.

Chemical Properties and Reactions

The chemical behavior of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves various reactions, often enzyme-mediated in biological systems. Understanding these mechanisms is important for drug design and synthesis.

Biological Activities

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has significant biological activities and has been studied for its potential neuroprotective effects and its role as a modulator in various neurological disorders. Key biological activities include:

  • Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals, which is beneficial in preventing oxidative stress-related damage.
  • Neuroprotective Effects : It has shown promise in protecting neuronal cells from apoptosis and promoting cell survival under stress conditions.
  • Potential Antidepressant Activity : Some studies suggest that tetrahydroisoquinoline derivatives can influence neurotransmitter systems related to mood regulation.

Applications

The applications of (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide span various fields, especially in pharmaceutical development due to its neuroprotective and other properties. Interaction studies have focused on its binding affinity to various receptors and enzymes. (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be used as a synthetic intermediate for N-methyl-D-aspartic acid receptor antagonists .

Comparison with Other Tetrahydroisoquinolines

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide shares structural similarities with other compounds within the tetrahydroisoquinoline family.

Compound NameUnique Features
1-Methyl-1,2,3,4-tetrahydroisoquinolineLacks carboxamide group; used in studies of addiction
N-Methyl-(1R)-tetrahydroisoquinolineExhibits different receptor binding profiles; potential analgesic properties
6-Methoxy-(1R)-tetrahydroisoquinolineContains methoxy group; studied for anti-inflammatory effects

Mechanism of Action

Comparison with Similar Compounds

Key Analogs and Their Features:

Compound Name Substituents/Modifications Pharmacological Activity (KOR Antagonism) Selectivity (κ/μ/δ) References
JDTic (3R)-7-Hydroxy, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinyl, isopropyl chain Ke = 0.37 nM (GTPγS assay) 645-fold (κ vs μ)
4-Me-PDTic 4-Methylpiperidinyl, isopropyl chain, 7-hydroxy Ke = 0.37 nM >8100-fold (κ vs δ)
RTI-5989-212 7-Methoxy, (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidinyl Short duration of action Low selectivity
(S)-N-tert-Butyl-Tic-carboxamide tert-Butyl group on carboxamide Intermediate for HIV therapeutics N/A
(S)-N-Benzyl-Tic-carboxamide Benzyl group on carboxamide Catalyst precursor in asymmetric synthesis N/A
N-Cyclopropyl-Tic-carboxamide Cyclopropyl group on carboxamide Experimental antimalarial agent N/A

Structural Insights:

  • Substituent Effects: Ethyl vs. Aromatic vs. Aliphatic Chains: JDTic and 4-Me-PDTic incorporate rigid aromatic and dimethylpiperidinyl groups, which enhance KOR selectivity via hydrophobic and hydrogen-bonding interactions. In contrast, the ethyl group in the target compound may limit such interactions, reducing potency . Stereochemistry: The 3R configuration in JDTic and 4-Me-PDTic is critical for high KOR affinity. Analogous stereochemical precision in N-ethyl-Tic-carboxamide (if maintained) could preserve activity .

Pharmacokinetic and Pharmacodynamic Comparisons:

  • Duration of Action : JDTic exhibits prolonged antagonism (up to 28 days orally), attributed to slow dissociation from KOR and JNK-1 activation. Compounds like RTI-5989-212, lacking JNK activation, show short-lived effects .
  • CNS Penetration : 4-Me-PDTic demonstrates favorable log BB and CNS MPO scores, predicting brain availability. The ethyl analog’s lower molecular weight (204.27 g/mol vs. ~500 g/mol for JDTic) may enhance blood-brain barrier permeability .

Therapeutic Potential and Limitations

  • KOR Antagonists : JDTic and 4-Me-PDTic are promising for depression and substance use disorders due to KOR selectivity. The ethyl analog’s efficacy in these models remains unverified .
  • Antimalarial/Antiviral Applications : N-cyclopropyl and N-tert-butyl analogs are explored for infectious diseases, though the ethyl variant’s role is underexplored .
  • Safety Profiles : Ethyl derivatives may offer reduced toxicity compared to halogenated analogs (e.g., RTI-5989-240 with bromine), which pose metabolic liabilities .

Biological Activity

N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (ETHIQ) is a chiral compound derived from the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of ETHIQ, focusing on its mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

ETHIQ features an isoquinoline core with an ethyl group at the nitrogen position and a carboxamide functional group. Its molecular formula is C_{12}H_{15}N_{3}O, with a molecular weight of approximately 204.27 g/mol. The unique structural characteristics contribute to its diverse biological activities.

Research indicates that ETHIQ interacts with various biological targets, including enzymes and receptors. Its mechanism of action is thought to involve:

  • Enzyme Inhibition : ETHIQ has shown potential in inhibiting certain enzymes linked to neurological disorders, which may lead to therapeutic applications in conditions such as Alzheimer’s disease and other neurodegenerative disorders .
  • Receptor Modulation : The compound may modulate receptor activity, impacting neurotransmitter systems and potentially offering benefits in treating mood disorders and anxiety.

Biological Activities

ETHIQ exhibits a range of biological activities that are summarized in the following table:

Biological Activity Description Reference
AntioxidantDemonstrated ability to scavenge free radicals and reduce oxidative stress in vitro.
AntimicrobialExhibits significant antibacterial activity against strains such as Escherichia coli.
NeuroprotectivePotential protective effects against neurotoxicity in cellular models related to Alzheimer's disease.
AntitumorPreliminary studies suggest activity against various cancer cell lines.
Anti-inflammatoryShows promise in reducing inflammation markers in vitro and in animal models.

Neuroprotective Effects

A study investigated the neuroprotective properties of ETHIQ in models of oxidative stress. The results indicated that ETHIQ significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various tetrahydroisoquinoline derivatives, ETHIQ exhibited notable antibacterial activity against E. coli and other pathogenic bacteria. This positions ETHIQ as a candidate for further development into antimicrobial agents .

Comparative Analysis with Related Compounds

ETHIQ shares structural similarities with other tetrahydroisoquinoline derivatives. The following table highlights key differences and similarities:

Compound Name Structural Features Biological Activity
N-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group instead of ethylSimilar neuroprotective effects
1-(4-Methoxyphenyl)-1H-pyrroleDifferent core structureVaries significantly in receptor binding
1,2,3,4-TetrahydroisoquinolineLacks carboxamide groupBroader spectrum of antitumor activity

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